
tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate: is an organic compound belonging to the piperidine class It features a piperidine ring substituted with a tert-butyl carbamate group, a hydroxyethyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the tert-Butyl Carbamate Group: This step involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate hydroxyethyl halide.
Methylation: The methyl group is typically introduced through an alkylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group back to a hydroxyl group.
Substitution: The hydroxyethyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
Chemistry
In organic synthesis, tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its piperidine core is a common motif in many bioactive molecules, including drugs that target the central nervous system.
Industry
In the chemical industry, this compound can be used in the synthesis of specialty chemicals and as a precursor for the production of advanced materials.
作用機序
The mechanism by which tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and tert-butyl carbamate groups can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
類似化合物との比較
Similar Compounds
tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: Lacks the methyl group, which may affect its reactivity and biological activity.
tert-Butyl 4-(2-hydroxyethyl)-3-ethylpiperidine-1-carboxylate: Contains an ethyl group instead of a methyl group, potentially altering its chemical properties and applications.
Uniqueness
The presence of the hydroxyethyl, methyl, and tert-butyl carbamate groups in tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate provides a unique combination of functional groups that can be exploited for specific chemical transformations and biological interactions. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C13H25NO3 |
|---|---|
分子量 |
243.34 g/mol |
IUPAC名 |
tert-butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-10-9-14(7-5-11(10)6-8-15)12(16)17-13(2,3)4/h10-11,15H,5-9H2,1-4H3 |
InChIキー |
BOMZSQMBRKQRRT-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCC1CCO)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethynylthieno[2,3-B]pyridin-3-amine](/img/structure/B13058714.png)
![6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13058728.png)
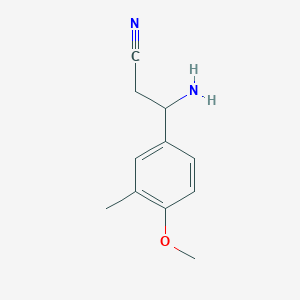

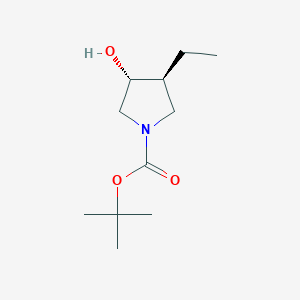
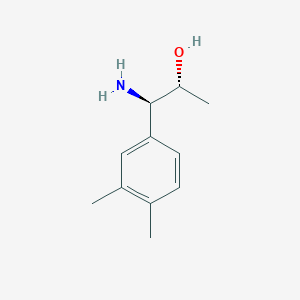
![2,4-dichloro-N-[(Z)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide](/img/structure/B13058745.png)

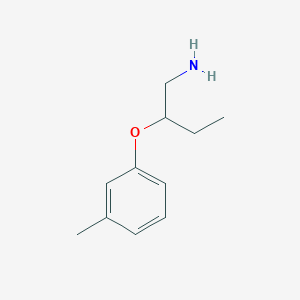
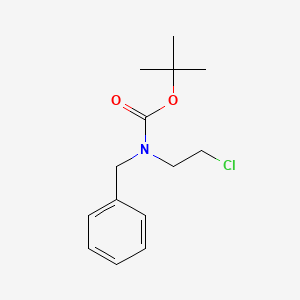
![3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13058772.png)
![1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine](/img/structure/B13058776.png)
![Ethyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13058777.png)
![1,1-Difluoro-7-azaspiro[3.5]nonane](/img/structure/B13058783.png)
